![molecular formula C13H16BrClFNO2 B13544894 tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate](/img/structure/B13544894.png)
tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl carbamate group, a bromoethyl chain, and a chlorofluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-bromo-1-(3-chloro-4-fluorophenyl)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted carbamates.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with simpler structures.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine: In biological and medical research, this compound is studied for its potential as a pharmacophore. It may exhibit biological activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo, chloro, and fluoro groups can influence its binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
- tert-Butyl N-[2-bromo-1-(4-chlorophenyl)ethyl]carbamate
- tert-Butyl N-[2-bromo-1-(3-chlorophenyl)ethyl]carbamate
- tert-Butyl N-[2-bromo-1-(4-fluorophenyl)ethyl]carbamate
Comparison: Compared to similar compounds, tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H16BrClFNO2 |
|---|---|
Molecular Weight |
352.62 g/mol |
IUPAC Name |
tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H16BrClFNO2/c1-13(2,3)19-12(18)17-11(7-14)8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,18) |
InChI Key |
YRJZTCSRAULBGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CBr)C1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate](/img/structure/B13544829.png)
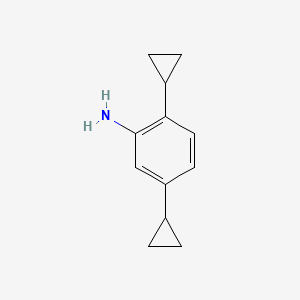

![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid](/img/structure/B13544846.png)
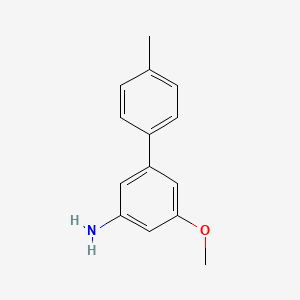
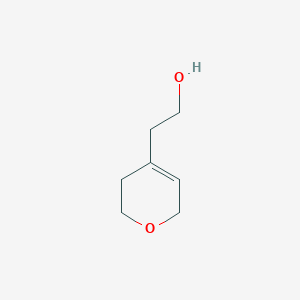
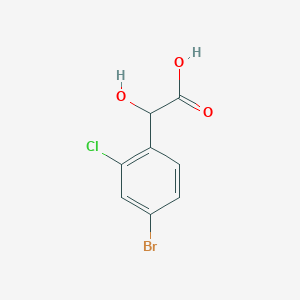
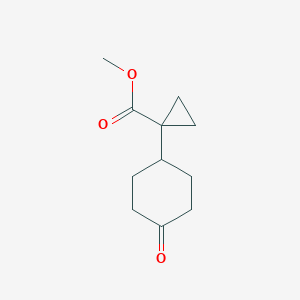
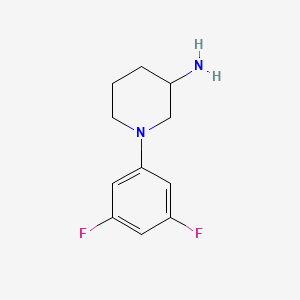
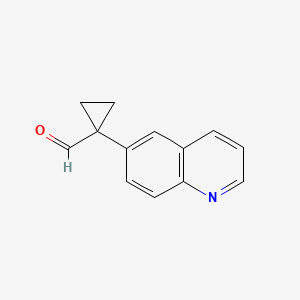
![8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13544879.png)
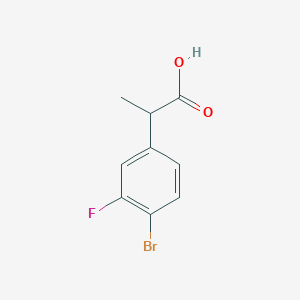
![1-Ethynylspiro[2.3]hexane](/img/structure/B13544889.png)

